molecular formula C20H22N2O4 B3106186 Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate CAS No. 156939-69-4

Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate

Cat. No.: B3106186
CAS No.: 156939-69-4
M. Wt: 354.4 g/mol
InChI Key: SUUIECYTKGRQCI-UHFFFAOYSA-N
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Description

Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate (CAS: 156939-69-4) is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, a methyl ester, and an ethylenediamine backbone. This compound is widely utilized in peptide synthesis as a building block, where the Fmoc group serves as a temporary protecting group for amines, removable under basic conditions (e.g., piperidine) . Its purity (95%) and structural simplicity make it a staple in solid-phase peptide synthesis (SPPS) workflows .

Properties

IUPAC Name

methyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-19(23)12-21-10-11-22-20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUIECYTKGRQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate typically involves multiple steps. One common method includes the protection of the amine group with the Fmoc group, followed by the introduction of the ester functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesizers and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate is widely used in:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: In the study of protein interactions and functions, due to its role in peptide synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted reactions. The compound is then deprotected under specific conditions to reveal the free amine, allowing for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Methyl Esters with Diverse Side Chains
  • YC-0648 (CAS: 82911-79-3): A tyrosine analog with a 4-hydroxyphenyl side chain. The phenolic -OH group introduces hydrogen-bonding capacity, enhancing interactions in peptide-target binding .
  • YC-0572 (CAS: 160450-10-2): Contains an imidazole ring, mimicking histidine. This modification is critical for metal coordination or catalytic roles in enzymes .
Ester Group Modifications
  • Allyl 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride (CAS: 107407-62-5): The allyl ester provides orthogonal protection, removable via palladium-catalyzed deallylation under mild conditions, avoiding harsh bases . This contrasts with the methyl ester’s stability, which requires stronger hydrolysis conditions (e.g., LiOH/THF) .
Backbone Extensions
  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid (CAS: 882847-32-7): Incorporates an ether linkage, enhancing flexibility and solubility in polar solvents .
  • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid (CAS: 260367-12-2): Features a polyethylene glycol (PEG)-like spacer, improving biocompatibility for biomedical applications .

Physicochemical Properties

Property Target Compound YC-0648 Allyl Ester PEG-Spacer Analog
Molecular Weight ~353.4 g/mol ~429.5 g/mol ~408.9 g/mol ~634.7 g/mol
Solubility Moderate in DMF Low in water High in DCM High in aqueous buffers
pKa (amine) ~3.87 (predicted) ~4.1 (phenolic -OH) ~3.9 ~4.3
Stability Stable at 2–8°C Light-sensitive Sensitive to Pd(0) Hydrolytically stable

Biological Activity

Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate, also known by its CAS number 156939-69-4, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino acids. The general structure can be represented as follows:

  • Molecular Formula : C₄₀H₃₅N₇O₈
  • Molecular Weight : 741.7 g/mol
  • IUPAC Name : 2-[[2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The Fmoc group provides stability during reactions, while the ethylamino and acetic acid moieties facilitate interactions with biological receptors and enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors through hydrophobic interactions and hydrogen bonding, influencing signal transduction pathways.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, particularly Mycobacterium tuberculosis.
  • Cytotoxic Effects : Studies have reported cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Modulation : The compound may affect the activity of enzymes involved in fatty acid biosynthesis, which is crucial for bacterial cell wall integrity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives displayed good inhibitory activity against the InhA enzyme, essential for fatty acid synthesis in mycobacteria .

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines at concentrations above 50 µM .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of Mycobacterium tuberculosis
CytotoxicitySignificant effects on cancer cell lines
Enzyme ModulationInteraction with fatty acid biosynthesis enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, allyl esters of related Fmoc-protected intermediates are prepared by reacting aminoethyl glycine derivatives with activated carbonyl groups under anhydrous conditions (e.g., CH₂Cl₂, DIPEA, sodium triacetoxyborohydride) . A stepwise approach involves Fmoc protection of the amine group followed by esterification, as detailed in protocols for analogous PNA monomers .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with characteristic peaks for the Fmoc group (δ 7.2–7.9 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, e.g., observed m/z 633.2 for a related Fmoc-PNA monomer . High-performance liquid chromatography (HPLC) with UV detection at 260 nm ensures purity (>95%) .

Q. Why is the Fmoc group commonly used in the synthesis of this compound?

  • Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group provides orthogonal protection for amines, allowing selective deprotection under mild basic conditions (e.g., piperidine in DMF) without affecting ester or acid-labile groups. This is crucial for iterative solid-phase peptide or PNA synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency during PNA monomer synthesis?

  • Methodological Answer : Coupling efficiency depends on solvent polarity, temperature, and catalyst choice. For example, using DMF as a solvent with HOBt/DIC activation at 0°C minimizes racemization. Microwave-assisted synthesis (50–60°C, 10–15 min) has been shown to enhance yields (≥85%) for Fmoc-protected intermediates . Monitoring by TLC (Rf ≈ 0.5 in EtOAc/hexanes) or in-situ FTIR for carbonyl disappearance ensures reaction completion .

Q. What strategies resolve contradictions in NMR data for structurally similar Fmoc-protected compounds?

  • Methodological Answer : Ambiguities in splitting patterns (e.g., overlapping peaks for Fmoc-CH₂ or ester groups) can be resolved via 2D NMR (COSY, HSQC) and deuterated solvent optimization. For example, DMSO-d₆ resolves rotameric splitting in amide protons, while variable-temperature NMR (25–60°C) reduces signal broadening .

Q. How does the compound facilitate sequence-selective recognition of double-stranded DNA in PNAs?

  • Methodological Answer : The ethylaminoacetate backbone enhances PNA flexibility, enabling strand invasion via Hoogsteen base-pairing. Modifications like γ-functionalization (e.g., tert-butyl esters) improve binding affinity (ΔTm ≈ +5°C per modification) by pre-organizing the PNA helix. Fluorescence quenching assays and circular dichroism (CD) verify hybridization efficiency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization risks increase at higher temperatures. Scalable protocols use low-temperature (−10°C) Schlenk techniques under nitrogen, chiral auxiliaries (e.g., Oppolzer’s sultam), or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) to retain >99% ee .

Methodological Tables

Parameter Optimal Condition Reference
Fmoc Deprotection20% Piperidine/DMF, 30 min, RT
Coupling ReagentHOBt/DIC in DMF, 0°C, 2 h
HPLC Purity CheckC18 column, 0.1% TFA in H₂O/MeCN gradient
Hybridization AssayFluorescence quenching (λex = 260 nm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate

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